Octyltrimethylammonium
Description
Historical Context and Evolution of Octyltrimethylammonium Studies
The study of quaternary ammonium (B1175870) compounds (QACs) dates back to the early 20th century, with their biocidal properties being recognized in 1916. proquimia.com The initial focus was on long-chain QACs for their disinfectant capabilities. The development of various generations of QACs followed, with modifications to the alkyl chains and other functional groups to enhance their efficacy and reduce toxicity. proquimia.com
While specific historical accounts of the initial synthesis and study of this compound are not extensively documented, its emergence can be situated within the broader evolution of QAC research. As the understanding of structure-property relationships in surfactants and phase-transfer catalysts grew, shorter-chain QACs like this compound gained attention for their unique colloidal and interfacial properties. The systematic investigation of how alkyl chain length affects micelle formation and surface activity likely led to the exploration of the octyl derivative. nih.gov Early studies would have focused on its fundamental physical chemistry, including its behavior in aqueous solutions and its properties as a surfactant.
The evolution of its applications has seen a shift from a primary focus on its surfactant and biocidal properties to more specialized roles. For instance, its use as a phase-transfer catalyst in organic synthesis marked a significant development, enabling reactions between reactants in different phases. chemicalbook.com More recently, its application in nanotechnology and materials science, such as in the synthesis of nanoparticles and the modification of clays, highlights the continuing evolution of research into this compound. hbni.ac.in
Contemporary Significance in Chemical and Interdisciplinary Research
In the current research landscape, this compound and its salts (e.g., bromide and chloride) are of significant interest due to their versatile properties as surfactants, catalysts, and structural directing agents. chemicalbook.comclinicalservicesjournal.com Its ability to form micelles in solution is fundamental to many of its applications. These micelles can encapsulate other molecules, which is a critical function in areas like drug delivery and environmental remediation.
The interdisciplinary nature of this compound research is evident in its application across various scientific fields. In materials science, it is utilized in the synthesis of mesoporous materials like zeolites, where it acts as a template to direct the formation of specific pore structures. hbni.ac.in In the field of analytical chemistry, it has been employed in the development of biosensors. bohrium.com Furthermore, its interaction with biological membranes is a subject of study in biophysical chemistry and has implications for its use in drug delivery systems and as a permeation enhancer. scribd.com The study of its thermodynamic properties, such as its critical micelle concentration (CMC) under different conditions, continues to be an active area of research, providing fundamental data for optimizing its use in various formulations. researchgate.net
Scope and Academic Focus of this compound Investigation
The academic investigation of this compound is multifaceted, encompassing fundamental studies of its physical and chemical properties as well as its application in various technologies. A significant portion of research is dedicated to understanding its self-assembly in solution, particularly the thermodynamics and kinetics of micelle formation. researchgate.net Researchers utilize techniques such as tensiometry, conductivity measurements, and spectroscopy to determine key parameters like the CMC and the degree of counterion binding. researchgate.net
Another major focus is its role as a phase-transfer catalyst, where studies aim to optimize reaction conditions and explore its efficacy in a wide range of organic reactions. chemicalbook.com In materials chemistry, the focus is on its use as a structure-directing agent in the synthesis of nanomaterials with controlled morphologies and properties. hbni.ac.in
In the realm of life sciences, research is directed towards its potential in drug delivery systems, leveraging its surfactant properties to enhance the solubility and bioavailability of poorly water-soluble drugs. Its ability to interact with and disrupt cell membranes is also being explored for its antimicrobial properties. Computational studies, such as molecular dynamics simulations, are increasingly being used to model its behavior at the molecular level, providing insights into micelle structure and interactions with other molecules. kfupm.edu.sa
Interactive Data Tables
Below are tables summarizing key physical and chemical properties of this compound salts.
Table 1: Physical and Chemical Properties of this compound Chloride
| Property | Value |
| CAS Number | 10108-86-8 |
| Molecular Formula | C₁₁H₂₆ClN |
| Molecular Weight | 207.78 g/mol |
| IUPAC Name | trimethyl(octyl)azanium;chloride |
| SMILES | CCCCCCCCN+(C)C.[Cl-] |
| Data sourced from PubChem. nih.gov |
Table 2: Physical and Chemical Properties of this compound Bromide
| Property | Value |
| CAS Number | 2083-68-3 |
| Molecular Formula | C₁₁H₂₆BrN |
| Molecular Weight | 252.23 g/mol |
| Synonyms | Trimethyloctylammonium bromide, TOAB |
| Appearance | White to off-white powder |
| Data sourced from ChemicalBook and other suppliers. chemicalbook.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15461-38-8 |
|---|---|
Molecular Formula |
C11H26N+ |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |
InChI Key |
HTKPDYSCAPSXIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C |
Other CAS No. |
15461-38-8 |
Related CAS |
10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |
Synonyms |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Octyltrimethylammonium Compounds
Established Synthetic Routes and Reaction Mechanisms
The synthesis of octyltrimethylammonium salts is most commonly achieved through well-established organic chemistry reactions, primarily focusing on the formation of the quaternary ammonium (B1175870) cation from its amine precursor.
Quaternization Reactions of n-Octylamine
The most direct and widely used method for synthesizing this compound is the quaternization of an amine. This process, often referred to as exhaustive methylation, involves the reaction of a starting amine with a methylating agent. When starting from n-octylamine, this requires reaction with an excess of a methyl halide, such as methyl iodide, to sequentially add three methyl groups to the nitrogen atom. wikipedia.orgdtic.milbyjus.com The reaction proceeds in steps, with the primary amine being converted to a secondary amine, then a tertiary amine, and finally the quaternary ammonium salt. libretexts.orgchembam.com
Alternatively, and more commonly for producing the trimethylated cation specifically, the synthesis starts with N,N-dimethyl-n-octylamine. rsc.org This tertiary amine is then reacted with a methylating agent like methyl iodide or methyl bromide to yield the final this compound cation. smolecule.com This final step is an example of the Menshutkin reaction, a well-established method for forming quaternary ammonium salts from tertiary amines and alkyl halides. researchgate.netthieme-connect.comwikipedia.org The reaction is typically carried out in an organic solvent like acetone (B3395972) or ethanol. smolecule.com
Nucleophilic Substitution Approaches
The underlying mechanism for the quaternization of amines is nucleophilic substitution, specifically a bimolecular nucleophilic substitution (SN2) reaction. chembam.comresearchgate.netpearson.com In this process, the amine acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the alkyl halide (e.g., methyl iodide). chembam.comnih.gov
The reaction is a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks, with the halide ion being displaced as a leaving group. chembam.com Because the amine becomes progressively more nucleophilic with each methylation, the reaction tends to proceed until the non-nucleophilic quaternary ammonium salt is formed, which is why an excess of the alkylating agent can lead to exhaustive methylation. libretexts.orgchembam.com The efficiency of this SN2 reaction is a cornerstone of synthesizing this compound and other related quaternary ammonium compounds.
Advanced Synthesis Strategies
To improve the efficiency, yield, and environmental footprint of the synthesis, more advanced strategies have been developed.
Micellar Catalysis in this compound Synthesis
Micellar catalysis presents an effective method to enhance the rate of quaternization reactions, particularly when dealing with reactants of differing polarity, such as the hydrophobic n-octylamine and a water-soluble catalyst or reactant. By adding a surfactant like sodium dodecyl sulfate (B86663) (SDS), micelles are formed in the reaction medium. These micelles act as microreactors, solubilizing the hydrophobic reactants and increasing their local concentration, thereby accelerating the reaction. conicet.gov.arresearchgate.net This technique has been shown to significantly improve reaction outcomes. For instance, the use of micellar catalysis in the quaternization of n-octylamine can reduce reaction times by 40% and improve yields to 97%.
Structural Modification and Derivatization for Specific Research Applications
The this compound cation is not only a final product but also a versatile scaffold that can be derivatized or utilized as a key component in the construction of more complex materials for specialized research.
One significant application is its use as a structure-directing agent (SDA) in the hydrothermal synthesis of crystalline microporous materials like zeolites. nih.govrsc.org The size and shape of the this compound cation guide the organization of silicate (B1173343) or aluminosilicate (B74896) precursors, directing the formation of specific framework topologies such as MWW and MTT. nih.govoup.comacs.org In these syntheses, the cation acts as a template around which the inorganic framework crystallizes. oup.comsci-hub.st
In the field of supramolecular chemistry , the this compound cation serves as a guest molecule in host-guest systems . It has been shown to form stable complexes with macrocyclic hosts like pillar sci-hub.starenes. sci-hub.strsc.org The hydrophobic octyl chain fits within the electron-rich cavity of the pillararene, while the cationic head group can interact with the exterior, making it a model guest for studying molecular recognition and the assembly of mechanically interlocked molecules like pseudorotaxanes. sci-hub.stresearchgate.netresearchgate.net
Further derivatization involves modifying the counter-anion or incorporating the entire salt into a larger structure. For example, this compound tetrathiotungstate has been synthesized for its potential use in copper chelation therapy. nih.gov In materials science, N,N-dimethyl-n-octylamine is used to functionalize polymers. It reacts with chloroacetylated polyhydroxyurethanes to create surfaces with pendant quaternary ammonium chloride groups, imparting specific properties to the material. rsc.org
Finally, a classic reaction of quaternary ammonium compounds is the Hofmann elimination . wikipedia.orgmasterorganicchemistry.com When this compound hydroxide (B78521) (formed by treating the bromide or iodide salt with silver oxide) is heated, it undergoes an elimination reaction to yield a tertiary amine (trimethylamine) and an alkene (1-octene). wikipedia.orgbyjus.comallen.inlibretexts.org This reaction proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This represents a fundamental pathway for the decomposition or further chemical transformation of the this compound cation. allen.in
Compound Reference Table
Self Assembly and Supramolecular Chemistry of Octyltrimethylammonium Systems
Micellization Phenomena in Aqueous and Mixed Solvent Systems
The formation of micelles by octyltrimethylammonium is a cooperative process governed by a delicate balance of hydrophobic and electrostatic interactions. The structure and stability of these aggregates are highly sensitive to the surrounding environment, including the solvent composition, temperature, and the presence of electrolytes.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. For this compound bromide (OTAB), the CMC is typically around 130 mM in pure water, though values can vary depending on the experimental method. acs.org Various techniques are employed to determine the CMC, including electrical conductivity, viscosity measurements, and adiabatic compressibility. acs.orgacs.orgkfupm.edu.saresearchgate.net
Coarse-grained molecular dynamics (MD) simulations have also been used as an alternative method to calculate CMC values, showing good agreement with experimental data. acs.orgkfupm.edu.sa The CMC of this compound is influenced by factors such as pH. Studies using electrical conductivity have shown that the CMC values tend to decrease as the pH of the medium increases. acs.org
Below is a table summarizing the critical micelle concentration of n-octyltrimethylammonium bromide at various temperatures and pH levels as determined by the electrical conductivity method. acs.org
| Temperature (°C) | pH | Critical Micelle Concentration (mM) |
| 15 | 3.2 | 158.4 |
| 15 | 7.0 | 153.9 |
| 15 | 10.0 | 142.1 |
| 20 | 3.2 | 157.0 |
| 20 | 7.0 | 152.7 |
| 20 | 10.0 | 141.1 |
| 25 | 3.2 | 155.8 |
| 25 | 7.0 | 151.6 |
| 25 | 10.0 | 140.2 |
| 30 | 3.2 | 154.7 |
| 30 | 7.0 | 150.7 |
| 30 | 10.0 | 139.4 |
| 35 | 3.2 | 153.8 |
| 35 | 7.0 | 149.8 |
| 35 | 10.0 | 138.8 |
Data sourced from del Río, J. M., et al. (1995). acs.org
Temperature and ionic strength exert a significant influence on the micellar aggregation of this compound bromide. The relationship between CMC and temperature for ionic surfactants is typically not monotonic. For alkyltrimethylammonium bromides, including the octyl derivative, the CMC value passes through a minimum at a specific temperature (Tmin). researchgate.netresearchgate.net For this compound bromide, this minimum occurs at approximately 47°C. researchgate.net Below this temperature, an increase in temperature leads to a decrease in the CMC, favoring micellization. Above Tmin, the trend reverses, and the CMC increases with temperature.
The addition of electrolytes, which increases the ionic strength of the solution, generally promotes micellization. For this compound bromide in aqueous sodium bromide (NaBr) solutions, an increase in NaBr concentration leads to a decrease in the Tmin. researchgate.net This effect is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules in the micelle, which stabilizes the aggregate and lowers the concentration required for its formation. researchgate.netnih.gov
The addition of organic co-solvents to aqueous solutions of surfactants can significantly alter the thermodynamics of micellization. For related alkyltrimethylammonium bromide surfactants, the presence of co-solvents like 1,2-propanediol has been shown to increase the critical micelle concentration. researchgate.net This indicates that the addition of such co-solvents makes the micellization process less favorable. The effect is largely attributed to the co-solvent's ability to increase the solubility of the surfactant monomers in the bulk solution, thereby reducing the hydrophobic driving force for aggregation. researchgate.net The micellization process for decyltrimethylammonium (B84703) bromide (a longer-chain homolog) in these mixed solvents was found to be entropy-driven. researchgate.net
Thermodynamic Characterization of Micellar Systems
The spontaneity and energetic favorability of micelle formation are quantified by thermodynamic parameters such as the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind the self-assembly process.
The standard free energy of micelle formation (ΔG°m) for this compound is negative, indicating that micellization is a spontaneous process. The value of ΔG°m is influenced by environmental factors. For this compound, ΔG°m has been reported to be in the range of -20 to -25 kJ/mol, with the specific value being dependent on the pH of the solution. The negative ΔG°m arises from the large positive entropy change associated with the release of ordered water molecules from around the hydrophobic surfactant tails, a phenomenon known as the hydrophobic effect. core.ac.ukwikipedia.org Studies on homologous alkyltrimethylammonium bromides show that the standard free energy of micelle formation generally decreases (becomes more negative) with increasing temperature, which points to a positive standard entropy of micelle formation. researchgate.net
Interactions with Biological Systems: Mechanistic Insights and Model Studies
Membrane Interaction Dynamics and Permeability Modulation
The primary interface for the biological action of octyltrimethylammonium is the cell membrane. Its interaction with this lipid-protein assembly can lead to significant alterations in membrane structure and function, ultimately impacting cellular integrity and the transport of molecules across this critical barrier.
Disruption of Model Lipid Bilayers
Studies on model lipid bilayers, which mimic the core structure of biological membranes, provide fundamental insights into the disruptive capabilities of this compound. As a surfactant, it can insert its hydrophobic octyl chain into the nonpolar core of the lipid bilayer, while the charged headgroup remains at the aqueous interface. This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability. lifecanvastech.commdpi.com
The mechanism of disruption is concentration-dependent. At lower concentrations, the monomers of this compound can integrate into the bilayer, causing localized disorder and increasing the lateral diffusion of lipid molecules. As the concentration approaches and exceeds its critical micelle concentration (CMC), the surfactant molecules can aggregate within the bilayer, leading to more significant perturbations. These can include the formation of transient pores or even the complete solubilization of the bilayer into mixed micelles composed of lipids and surfactant molecules. lifecanvastech.com The "carpet model" also offers a possible mechanism, where the surfactant molecules accumulate on the surface of the bilayer, and at a critical concentration, they disrupt the membrane in a detergent-like manner. mdpi.comsoton.ac.uk The specific outcome is influenced by factors such as the lipid composition and the initial packing density of the model membrane. nih.govbiorxiv.org
Table 1: Effects of this compound on Model Lipid Bilayer Properties
| Property | Observed Effect | Underlying Mechanism |
| Lipid Packing | Decrease | Insertion of the hydrophobic octyl tail into the bilayer core disrupts the ordered arrangement of phospholipid acyl chains. biorxiv.org |
| Membrane Fluidity | Increase | The disruption of tight lipid packing allows for greater motional freedom of the lipid molecules within the bilayer. nih.govimrpress.com |
| Permeability | Increase | Formation of transient defects, pores, or altered lipid packing facilitates the passage of ions and small molecules across the bilayer. nih.gov |
| Bilayer Integrity | Disruption/Solubilization | At high concentrations, the formation of mixed micelles with membrane lipids leads to the breakdown of the bilayer structure. lifecanvastech.com |
Effects on Cellular Membrane Integrity and Function in in vitro Systems
In in vitro systems utilizing cultured cells, the disruptive effects of this compound on model lipid bilayers translate to measurable impacts on cellular membrane integrity and function. The interaction of this cationic surfactant with the negatively charged components of the cell surface and subsequent membrane perturbation can lead to a loss of homeostasis and cytotoxicity.
The integrity of the cell membrane can be assessed using various assays that measure the leakage of intracellular components or the uptake of membrane-impermeable dyes. For instance, the release of enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium is a common indicator of compromised membrane integrity. unict.it Similarly, the influx of dyes such as propidium (B1200493) iodide, which only enters cells with damaged membranes, can be quantified to assess cytotoxicity. Studies on related quaternary ammonium (B1175870) compounds have demonstrated concentration-dependent increases in such markers of membrane damage.
The functional consequences of this membrane perturbation extend beyond simple leakage. The disruption of the lipid bilayer can affect the function of embedded membrane proteins, such as ion channels and transporters, which are crucial for maintaining cellular electrochemical gradients and signaling processes.
Table 2: In Vitro Assays for Assessing Membrane Integrity and Function Following Exposure to Surfactants
| Assay Type | Principle | Information Gained |
| Lactate Dehydrogenase (LDH) Release | Measurement of the activity of the cytosolic enzyme LDH in the extracellular medium. | Indicates loss of plasma membrane integrity and cell lysis. unict.it |
| Propidium Iodide (PI) Uptake | PI is a fluorescent dye that is excluded by viable cells but can enter and stain the nucleus of cells with compromised membranes. | Quantifies the percentage of dead cells in a population. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. | A simple, qualitative method to assess cell viability. nih.gov |
| Membrane Potential-Sensitive Dyes | Dyes that change their fluorescence intensity in response to changes in the cell's membrane potential. | Assesses functional changes in membrane integrity and ion gradients. tjpr.org |
Mechanisms of Enhanced Molecular Transport Across Biological Barriers
The ability of this compound to disrupt lipid bilayers underlies its utility as a penetration enhancer, facilitating the transport of other molecules across biological barriers such as the skin. nih.govmdpi.comlibretexts.org The primary barrier of the skin is the stratum corneum, which is composed of corneocytes embedded in a highly organized lipid matrix.
Interactions with Biomacromolecules
Beyond its profound effects on lipid membranes, this compound can also interact with other key biological macromolecules, namely nucleic acids and proteins. These interactions can modulate the structure and function of these vital cellular components.
Complexation with Nucleic Acids (e.g., DNA)
The positively charged headgroup of this compound facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA. This electrostatic attraction can lead to the formation of surfactant-DNA complexes. The nature of this complexation is influenced by the concentration of the surfactant and the length of its hydrophobic tail.
Studies have shown that short-chain surfactants, such as this compound, can interact with DNA without necessarily causing its condensation. It is proposed that these shorter surfactants may lie on the surface of the DNA, with their hydrophobic tails interacting directly with the grooves of the DNA helix through hydrophobic interactions. In contrast, longer-chain surfactants tend to promote the condensation of DNA into compact particles. This is thought to occur because their longer aliphatic tails point away from the DNA surface, facilitating intermolecular hydrophobic interactions that drive the collapse of the DNA molecule.
Table 3: Interaction of Alkyltrimethylammonium Surfactants with DNA
| Surfactant Chain Length | Proposed Interaction Mechanism | Consequence for DNA Structure |
| Short (e.g., Octyl) | Surfactant lies on the DNA surface, with hydrophobic tail interacting with DNA grooves. | Minimal condensation. |
| Long (e.g., Dodecyl and longer) | Aliphatic tails point away from the DNA surface, promoting intermolecular hydrophobic interactions. | DNA condensation into compact particles. |
Modulation of Protein Structure and Function
The interaction of surfactants with proteins is a complex phenomenon that can lead to a range of effects, from subtle conformational changes to complete denaturation. monash.edu this compound, as an amphipathic molecule, can interact with both the hydrophobic and hydrophilic regions of a protein.
At low concentrations, it may bind to specific sites on a protein, potentially modulating its activity without causing significant structural changes. However, at higher concentrations, the hydrophobic tails can penetrate the protein's core, disrupting the intramolecular hydrophobic interactions that are crucial for maintaining its three-dimensional structure. This can lead to the unfolding, or denaturation, of the protein, with a concomitant loss of its biological function. monash.edunih.gov
For enzymes, this denaturation of the active site leads to a loss of catalytic activity. core.ac.uk The specific effects are dependent on the protein , the concentration of the surfactant, and the conditions of the surrounding environment such as pH and temperature.
Table 4: Potential Effects of this compound on Proteins
| Effect | Mechanism | Consequence |
| Binding to Hydrophobic Patches | The octyl tail interacts with exposed hydrophobic regions on the protein surface. | Can influence protein-protein interactions or solubility. |
| Modulation of Enzyme Activity | Binding near the active site or inducing minor conformational changes. | Can either inhibit or, in some cases, enhance enzymatic activity. core.ac.uk |
| Protein Unfolding (Denaturation) | Disruption of the internal hydrophobic core of the protein by the surfactant's alkyl chain. | Loss of tertiary and secondary structure, leading to loss of function. nih.gov |
| Solubilization of Membrane Proteins | The surfactant can replace the native lipid environment of integral membrane proteins. | A common application in the study of membrane proteins. |
Interaction with Ion Channels (e.g., Potassium Channels)
The interaction of this compound with ion channels, particularly potassium (K+) channels, has been a subject of scientific investigation to understand its effects on cellular excitability and ion homeostasis. guidetopharmacology.org Research has indicated that this compound ions can affect background potassium channels. sigmaaldrich.cn These channels are crucial for setting the resting membrane potential in many cell types. guidetopharmacology.org
The mechanism of interaction often involves the quaternary ammonium group of the molecule. For other, similar quaternary ammonium compounds like tetraethylammonium (B1195904) (TEA), studies have shown that the interaction occurs at the external mouth of the ion channel. umt.edu The positively charged nitrogen atom and the surrounding alkyl groups can physically occlude the pore, blocking the passage of potassium ions. guidetopharmacology.orgumt.edu In the case of this compound, the eight-carbon (octyl) tail likely contributes to the interaction, potentially through hydrophobic interactions with nonpolar amino acid residues lining the channel pore. This dual interaction, involving both electrostatic and hydrophobic forces, determines the affinity and blocking efficacy of the compound. While detailed structural studies specific to this compound's binding site on potassium channels are limited, the principles derived from related molecules suggest a model where the trimethylammonium head binds within the channel's outer vestibule, and the octyl chain interacts with the surrounding protein structure. umt.educore.ac.uk
Antimicrobial Action Mechanisms at the Cellular Level (Non-Therapeutic Focus)
The antimicrobial activity of this compound, a quaternary ammonium compound (QAC), is generally attributed to its cationic surfactant properties. Like other biocides in its class, it is understood to have multiple target sites within the microbial cell, leading to a cascade of events that result in growth inhibition (bacteriostatic effect) or cell death (bactericidal effect). nih.gov The primary mode of action begins with the interaction of the positively charged this compound molecule with the negatively charged components of the microbial cell surface.
Cellular and Subcellular Targets of Activity
The primary target of this compound is the cell membrane. The initial step involves the electrostatic attraction between the cationic headgroup and the anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This is followed by the insertion of the hydrophobic octyl tail into the lipid bilayer.
This insertion disrupts the highly ordered structure of the cell membrane, leading to several detrimental consequences:
Increased Membrane Permeability: The integration of the surfactant molecules into the lipid bilayer compromises its integrity, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and amino acids.
Disruption of Membrane-Bound Enzymes: Many critical cellular processes, including respiration and transport, are carried out by enzymes embedded within the cell membrane. The disruption of the lipid environment can inactivate these proteins.
Inhibition of Cell Wall Synthesis: While the primary target is the cytoplasmic membrane, severe disruption can indirectly affect the synthesis of the cell wall by interfering with the transport of precursors or the function of enzymes involved in peptidoglycan assembly. libretexts.org
Denaturation of Intracellular Proteins: At higher concentrations, after the membrane is sufficiently compromised, the surfactant can enter the cytoplasm and cause denaturation of essential proteins and enzymes, leading to the cessation of cellular functions. google.com
Subcellular targets can include nucleic acids, with cationic surfactants capable of binding to the negatively charged phosphate backbone of DNA, potentially interfering with replication and transcription processes. google.com
| Cellular/Subcellular Target | Effect of this compound Interaction |
| Cytoplasmic Membrane | Disruption of lipid bilayer, increased permeability, leakage of ions and metabolites. |
| Membrane-Bound Proteins | Inactivation of respiratory chain enzymes and transport proteins. |
| Cell Wall | Indirect inhibition of peptidoglycan synthesis due to membrane disruption. libretexts.org |
| Intracellular Proteins/Enzymes | Denaturation and loss of function. |
| Nucleic Acids (DNA, RNA) | Binding to the phosphate backbone, potential interference with replication. google.com |
Structure-Activity Relationship in Antimicrobial Efficacy
The antimicrobial effectiveness of alkyltrimethylammonium compounds is strongly linked to their chemical structure, specifically the length of the alkyl chain. bangor.ac.uk This relationship is a classic example of how molecular architecture dictates biological activity in surfactants.
The key structural features of this compound that determine its efficacy are:
The Cationic Headgroup (Trimethylammonium): This positively charged group is essential for the initial electrostatic attraction to the negatively charged bacterial cell surface.
The Alkyl Chain Length (Octyl Group): The length of the hydrophobic tail is the most critical factor influencing antimicrobial potency. For the homologous series of alkyltrimethylammonium bromides, antimicrobial activity generally increases with increasing chain length up to an optimal point, typically between C12 and C16, after which it may decrease (the "cut-off effect"). An octyl (C8) chain provides sufficient hydrophobicity to partition into the lipid bilayer and disrupt it. While longer chains (like dodecyl or tetradecyl) are often more potent, the C8 chain still confers significant antimicrobial properties.
Studies comparing different alkyltrimethylammonium surfactants demonstrate this relationship clearly. The ability to disrupt the cell membrane and cause cell lysis is directly correlated with the hydrophobicity of the alkyl chain. A chain that is too short (e.g., C4) may not effectively penetrate the lipid bilayer, while a chain that is excessively long may have reduced water solubility, hindering its ability to reach the bacterial cells. researchgate.net Therefore, the eight-carbon chain of this compound represents a balance between the required hydrophobicity for membrane disruption and sufficient aqueous solubility.
| Structural Feature | Role in Antimicrobial Activity |
| Quaternary Ammonium Head | Provides positive charge for initial binding to the negative cell surface. |
| Alkyl Chain (Octyl - C8) | Hydrophobic portion that inserts into and disrupts the cell membrane. Chain length is a critical determinant of overall efficacy. researchgate.net |
Applications in Materials Science and Engineering
Nanomaterials Synthesis and Template-Directed Growth
Role as a Structure-Directing Agent in Zeolite Synthesis
Zeolites are crystalline aluminosilicates with a porous structure, making them valuable in catalysis and separation processes. The synthesis of zeolites with specific framework topologies often relies on the use of organic structure-directing agents (SDAs). Octyltrimethylammonium has been identified as an effective SDA, particularly for MTT-type zeolites.
The broom-like shape of the this compound cation is believed to match the one-dimensional straight channels of the MTT framework, thereby guiding its formation. tcichemicals.comarxiv.org Research has shown that borosilicate MTT-type zeolites can be successfully synthesized in the presence of this compound chloride (OTMAC). tcichemicals.comarxiv.org In some cases, OTMAC is used in a cooperative role with other agents, such as SFE-type zeolite seeds, to direct the crystallization of the MTT structure. tcichemicals.comarxiv.org This cooperative structure-directing effect is thought to be effective for synthesizing zeolites that are otherwise difficult to access. tcichemicals.comarxiv.org
Beyond MTT-type zeolites, this compound has also been utilized in the synthesis of MWW-type zeolites. cymitquimica.com It has been found that this linear quaternary ammonium (B1175870) cation can direct the formation of MWW borosilicate in the absence of alkali cations, which is advantageous for creating metallosilicates with highly dispersed transition-metal ions. cymitquimica.com
| Zeolite Type | Role of this compound | Key Research Findings | References |
|---|---|---|---|
| MTT-type | Structure-Directing Agent (SDA) | The broom-like shape of the OTMA cation matches the 1D channels of the MTT framework, guiding its synthesis. Often used with SFE-type zeolite seeds in a cooperative directing role. | tcichemicals.comarxiv.org |
| MWW-type | Structure-Directing Agent (SDA) | Directs the formation of MWW borosilicate without the need for alkali cations, beneficial for creating metallosilicate catalysts. | cymitquimica.com |
Fabrication of Nanoparticles and Quantum Dots
The role of this compound extends to the synthesis of nanoparticles and quantum dots, where it can act as a capping agent or a template to control their growth and stability. As a capping agent, it adsorbs to the surface of the nanoparticles, preventing their aggregation and controlling their final size and shape. researchgate.net Its amphiphilic nature makes it suitable for the synthesis of a variety of nanoparticles, including metal, metal oxide, and semiconductor nanoparticles.
While specific detailed studies on the exclusive use of this compound for a wide range of nanoparticles are emerging, its utility as a surfactant in nanoparticle synthesis is well-established. For instance, its bromide salt, this compound bromide (OTAB), is recognized as a template or directing agent in the synthesis of various nanoparticles.
In the realm of quantum dots, which are semiconductor nanocrystals, this compound has been noted for its role in their formation. One study reported a one-step solvothermal method for synthesizing and crystallizing large, single-sized tetrahedral quantum dots where n-octyltrimethylammonium (OTMA) was used. csulb.edu Furthermore, research has demonstrated the light-driven transformation of this compound chloride into luminescent carbon dots on 2D transition metal dichalcogenide surfaces. arxiv.org Chemical suppliers also list this compound bromide as a reagent for research in colloidal quantum dots. tcichemicals.comcymitquimica.com
Assembly of Complex Nanostructures
The self-assembly properties of this compound are leveraged in the construction of more complex nanostructures. In aqueous solutions, it can form micelles, which are aggregates of surfactant molecules. These micelles can serve as templates for the fabrication of intricate nanostructures. The ability of this compound bromide (OTAB) to self-assemble into ordered structures like micelles and vesicles is a key factor in its use for creating complex nano-architectures. This templating approach allows for a degree of control over the final structure of the assembled nanomaterial.
Surface Modification and Functional Materials Development
Beyond its role in the synthesis of new materials, this compound is also instrumental in modifying the surfaces of existing materials to impart new functionalities. This is particularly evident in the alteration of surface properties and the creation of specialized adsorbents.
Alteration of Surface Wettability and Dispersibility
The adsorption of this compound onto a material's surface can significantly alter its interaction with water and other solvents. By introducing its hydrophobic octyl chains to a surface, it can increase the material's hydrophobicity. Conversely, the charged headgroup can influence its dispersibility in polar solvents. This modification of surface wettability is crucial for applications such as creating water-repellent coatings or improving the dispersion of nanoparticles in various media. The use of this compound bromide to modify material surfaces to enhance their wettability and dispersibility is a known application in materials science.
Preparation of Modified Adsorbents
A significant application of this compound is in the preparation of surfactant-modified zeolites (SMZs) for environmental remediation. Natural zeolites have a negatively charged surface, which gives them a high cation-exchange capacity but limits their ability to adsorb anions and nonpolar organic compounds.
By treating zeolites with this compound, a monolayer or bilayer of the surfactant can be formed on the zeolite surface. This modification reverses the surface charge from negative to positive, creating new adsorption sites for anionic contaminants. For example, this compound-modified zeolite Y has been shown to have a high adsorption capacity for arsenate (As(V)), an anion for which untreated zeolites have little affinity. researchgate.net The formation of a bilayer-like structure on the zeolite surface is key to this enhanced adsorption capability. researchgate.net
Studies have also investigated the sorption of this compound bromide on clinoptilolite zeolite, showing that it can form a monolayer through monomer sorption and surface cation exchange. nih.gov This modification is a critical step in creating adsorbents tailored for the removal of specific pollutants from water.
| Material | Modification | Target Pollutant | Mechanism | References |
|---|---|---|---|---|
| Zeolite Y | This compound-Hexadecyltrimethylammonium | Arsenate (As(V)) | Formation of a bilayer-like structure on the zeolite surface, altering the surface charge from negative to positive and providing sites for anion sorption. | researchgate.net |
| Clinoptilolite Zeolite | This compound Bromide | Anionic contaminants | Forms a monolayer on the zeolite surface through monomer sorption and cation exchange, reversing the surface charge. | nih.gov |
Catalysis and Reaction Facilitation
The unique amphiphilic structure of the this compound cation, which consists of a hydrophilic quaternary ammonium head and a hydrophobic octyl tail, allows it to function effectively in various catalytic systems. It facilitates reactions by altering the environment in which they occur, either by transporting reactants across phase boundaries or by creating concentrated microenvironments in a single phase.
Phase Transfer Catalysis
This compound salts, including this compound chloride and this compound bromide, are recognized as effective phase-transfer catalysts (PTCs). smolecule.comwikipedia.orgalfa-chemistry.com Phase-transfer catalysis is a valuable technique for enabling reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org Ionic reactants, which are often soluble in water but not in organic solvents, can be transported into the organic phase by a PTC to react with an organic substrate. wikipedia.org
The mechanism involves the quaternary ammonium cation (Q⁺), in this case, this compound, which pairs with an anion from the aqueous phase (A⁻) to form an ion pair (Q⁺A⁻). This ion pair possesses sufficient lipophilicity, due to the octyl group, to migrate from the aqueous phase into the organic phase. Once in the organic phase, the anion is weakly solvated and highly reactive, allowing it to readily participate in reactions such as nucleophilic substitutions with an organic reactant (RX). smolecule.comcore.ac.uk After the reaction, the newly formed anion (X⁻) is transported back to the aqueous phase by the catalyst, completing the catalytic cycle. This process is particularly useful for nucleophilic substitution reactions, such as the synthesis of nitriles from alkyl halides and cyanide salts. core.ac.ukalfachemic.com
Micellar Catalysis in Organic Reactions
In aqueous solutions, surfactant molecules like this compound bromide can self-assemble into spherical aggregates known as micelles once their concentration surpasses the critical micelle concentration (CMC). tsijournals.comgovtsciencecollegedurg.ac.in These micelles feature a hydrophobic core, composed of the octyl chains, and a hydrophilic surface (the Stern layer), made up of the trimethylammonium head groups. govtsciencecollegedurg.ac.in This phenomenon is the basis for micellar catalysis, where the micelles act as nanoreactors within the bulk aqueous solution. tsijournals.com
The primary role of the micelles is to solubilize water-insoluble organic reactants within their nonpolar core. tsijournals.comacsgcipr.org This compartmentalization leads to a significant increase in the local concentration of the reactants compared to the bulk solution, which can dramatically accelerate reaction rates. acsgcipr.org The reaction environment inside the micelle is also different from that of the bulk water, which can influence reaction pathways and selectivity. govtsciencecollegedurg.ac.in While the term "micellar catalysis" is widely used, the surfactant often does not participate directly in the chemical transformation but rather facilitates it by creating these favorable microenvironments. acsgcipr.org
Research has demonstrated the effectiveness of this compound-based micelles in various organic reactions. For example, studies on the hydrolysis of certain esters have utilized cationic micelles to understand the kinetics and mechanisms in these organized systems. The table below summarizes findings related to the impact of micellar systems on reaction efficiency.
| Reaction Type | Surfactant System | Key Finding | Reference |
|---|---|---|---|
| Quaternization | Micellar System (e.g., SDS) | Reaction time reduced by 40% and yield improved to 97% compared to non-micellar systems. | |
| Aldol Condensation | Cationic Azobenzene Trimethylammonium Bromide (AzoTAB) | Reaction yield correlates with micellar shape and size; smaller, spherical micelles favor higher efficiency. | rsc.org |
| Hydrolysis of Phosphate (B84403) Esters | Cationic Surfactants | Catalytic effect increases with the hydrophobicity of the micelles and reactants. | govtsciencecollegedurg.ac.in |
Synthesis of Maghemite and Other Metal Oxides
This compound bromide (OTAB) has been utilized as an assisting agent in the synthesis of metal oxide nanoparticles, notably maghemite (γ-Fe₂O₃). researcher.liferesearcher.life In one-step thermal decomposition methods, OTAB is mixed with a metal precursor, such as ferric nitrate, to influence the formation and properties of the final metal oxide powder. researcher.lifeacs.org
The presence of OTAB during the synthesis process has a significant impact on the resulting material. It can affect the thermal decomposition process of the metal precursor and influence the structural and magnetic properties of the maghemite powder formed. researcher.lifecolab.ws The amphiphilic nature of the this compound cation allows it to act as a templating or capping agent, controlling the growth and aggregation of the nanoparticles. This control is crucial for producing nanoparticles with desired characteristics for specific applications. Research has shown that using OTAB can lead to variations in the crystallite size and phase purity of the synthesized iron oxides. acs.org Beyond iron oxides, quaternary ammonium compounds are also employed in the synthesis of other complex metal-containing materials like zeolites, where they can act as structure-directing agents.
The table below highlights the observed effects of using this compound bromide in the synthesis of maghemite.
| Synthesis Method | Precursor | Role of this compound Bromide | Observed Effect | Reference |
|---|---|---|---|---|
| One-step thermal decomposition | Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Assisting Agent | Influences the formation, structural properties, and magnetic properties of γ-Fe₂O₃ powder. | researcher.life |
| Thermal Treatment | γ-FeOOH and Fe₃O₄ | (Not specified as additive in this study, but relevant to phase transformation) | Precursors convert to γ-Fe₂O₃, which then transforms to α-Fe₂O₃ with crystal growth. OTAB in other methods can influence this. | acs.org |
Environmental Fate and Ecotoxicological Research Mechanistic Focus
Environmental Distribution and Sorption Mechanisms
The environmental distribution of cationic surfactants like octyltrimethylammonium is more complex than that of neutral organic compounds. researchgate.net Their positive charge drives strong interactions with negatively charged particles in soil, sediment, and wastewater sludge. researchgate.netnih.gov Consequently, sorption to these solids is a dominant process that significantly influences their fate, transport, and bioavailability in the environment. nih.govnih.gov
Interaction with Soil and Water Contaminants
Once released into the environment, this compound readily adsorbs to soil and sediment particles due to the electrostatic attraction between its cationic head and the negatively charged surfaces of clay minerals and organic matter. researchgate.netorst.edu This strong binding reduces its mobility in soil, limiting its potential to leach into groundwater. orst.edu The interaction is a form of dual-mode sorption, involving both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon and kerogen. nih.gov This strong sorption can make the compound less available to microorganisms, thereby affecting its degradation rate. nih.govnih.gov
In aquatic systems, this compound can interact with dissolved organic matter and other contaminants. nih.gov Its surfactant properties mean it can form micelles, which can encapsulate other hydrophobic organic pollutants, potentially altering their transport and bioavailability. nih.gov Studies on various QACs show high concentrations in sediments, indicating that sorption processes effectively remove them from the water column. nih.govepa.gov
Interactive Data Table: Sorption Mechanisms of this compound and Related Cationic Surfactants
Users can filter the data by selecting the "Sorbent Material" and "Interacting Substance" to view specific research findings on sorption mechanisms.
| Sorbent Material | Interacting Substance | Key Findings | Primary Sorption Mechanism | References |
|---|---|---|---|---|
| Soil/Sediment | General Cationic Surfactants/QACs | Strongly binds to soil and sediment particles, limiting mobility. Sorption is a dominant fate process. | Electrostatic Attraction, Hydrophobic Interaction | researchgate.netorst.edu |
| Soil Organic Matter | General Cationic Surfactants/QACs | Dual-mode sorption: absorption in amorphous organic matter and adsorption to carbonaceous materials. | Absorption, Adsorption | nih.gov |
| Zeolites | This compound | Surfactant modification of zeolites alters surface chemistry, enabling adsorption of nonpolar organic solutes. | Ion Exchange, Hydrophobic Interaction | acs.orgresearchgate.net |
| Zeolites | General Cationic Surfactants/QACs | Natural zeolites show high efficiency for ammonium (B1175870) removal, which is a key component of QACs. The process is influenced by other cations. | Ion Exchange | mdpi.comnih.govnih.gov |
| Microplastics | This compound | Adsorption process shows a cooperative character, with hydrophobic interactions playing a key role. | Hydrophobic Interaction | nih.gov |
| Microplastics | General Cationic Surfactants/QACs | Sorption is influenced by polymer type, particle size, and solution chemistry (pH, ionic strength). Mechanisms include partitioning, surface sorption, and pore filling. | Hydrophobic Interaction, Electrostatic Interaction, van der Waals forces | mdpi.commdpi.com |
Sorption to Environmental Matrices (e.g., Zeolites, Microplastics)
Zeolites: These porous aluminosilicate (B74896) minerals are known for their ion-exchange capabilities. researchgate.net Natural zeolites can effectively remove ammonium, the core component of QACs, from water. mdpi.comnih.gov The surface of zeolites can be modified with surfactants like this compound to create organo-zeolites. researchgate.net This modification reverses the surface charge, enhancing the zeolite's ability to adsorb nonpolar organic contaminants. researchgate.net The primary mechanism for this compound sorption onto zeolites is ion exchange, where the cationic head group replaces naturally occurring cations within the zeolite structure. acs.orgresearchgate.net
Microplastics: These ubiquitous environmental contaminants provide a surface for the sorption of other pollutants. csic.esnih.govnsf.gov The interaction between this compound and microplastics is primarily driven by hydrophobic interactions between the alkyl tail of the surfactant and the plastic surface. nih.govmdpi.com The type of plastic, its surface area, and environmental factors such as pH and salinity influence the extent of sorption. mdpi.commdpi.com For example, polymers like polyethylene (B3416737) and polystyrene can adsorb QACs, and this process is governed by mechanisms including surface sorption (electrostatic and hydrophobic interactions) and partitioning. mdpi.com
Biodegradation Pathways and Kinetics
While strong sorption can limit bioavailability, this compound and other QACs are susceptible to biodegradation, primarily by aerobic microorganisms. nih.govepa.gov The rate and extent of degradation are highly dependent on the compound's structure and various environmental factors. nih.govresearchgate.net
Microbial Degradation Mechanisms
The microbial degradation of alkyltrimethylammonium compounds typically proceeds through a stepwise process. The initial and rate-limiting step is often the cleavage of the alkyl chain from the nitrogen atom (N-dealkylation). nih.gov This is followed by the degradation of the resulting tertiary amine. nih.gov
Research has identified several pathways for QAC metabolism by microorganisms under aerobic conditions: researchgate.net
Specific bacteria, such as those from the genus Pseudomonas, have been shown to degrade QACs. asm.org Microbial consortia in environments like activated sludge can work synergistically, where different species metabolize the various breakdown products. asm.org
Influence of Environmental Factors on Degradation
Several environmental factors can influence the rate and extent of this compound biodegradation:
Ecotoxicological Mechanisms in Model Organisms and Cell Lines
The environmental fate and ecotoxicological impact of this compound are areas of active research, with studies focusing on its effects at the cellular and organismal level. Investigations into model organisms and cell lines help to elucidate the mechanisms of toxicity and predict potential environmental risks.
Cellular Responses in Aquatic Model Organisms (e.g., Zebrafish Embryos)
The zebrafish (Danio rerio) embryo is a widely used model organism for toxicological studies due to its rapid development and optical transparency, which allows for detailed observation of developmental processes. Research involving a salt of this compound, specifically this compound tetrathiotungstate (ATT-C8), has provided insights into its biological effects on this aquatic model.
In a comparative study, zebrafish embryos were exposed to ATT-C8 and ammonium tetrathiotungstate (ATT). researchgate.netnih.gov The results indicated that both of these tetrathiotungstate salts led to an increase in the hatching time of the embryos at the concentrations studied. nih.gov This suggests an interaction with the developmental processes that regulate hatching. The study also evaluated the lethal concentration 50 (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms. The findings suggested that ATT-C8 has better biocompatibility compared to ATT. researchgate.netnih.gov
Further research demonstrated that ATT-C8 can act as a copper antagonist. nih.govresearchgate.net When zebrafish embryos were exposed to a solution containing copper chloride (CuCl2), the co-administration of ATT-C8 was shown to inhibit the toxicological effects of the copper, highlighting its copper-chelating abilities. nih.govresearchgate.net
Table 1: Effects of this compound Tetrathiotungstate (ATT-C8) on Zebrafish Embryos
| Endpoint Studied | Observation | Source(s) |
| Hatching Time | Increased hatching time upon exposure. | researchgate.netnih.gov |
| Biocompatibility | Suggested to have better biocompatibility compared to ammonium tetrathiotungstate (ATT). | researchgate.netnih.gov |
| Copper Antagonism | Inhibited the toxicological effects of copper chloride. | nih.govresearchgate.net |
Cytotoxic Effects on Non-Human Mammalian Cells
In vitro assays using non-human mammalian cell lines are crucial for understanding the cytotoxic potential of chemical compounds at the cellular level. Bovine Aorta Endothelial Cells (BAEC) have been used to evaluate the toxicological profile of this compound tetrathiotungstate (ATT-C8). researchgate.netnih.gov
Table 2: Cytotoxicity of this compound Tetrathiotungstate (ATT-C8) on Bovine Aorta Endothelial Cells (BAEC)
| Cell Line | Assay | Incubation Period | Finding | Source(s) |
| Bovine Aorta Endothelial Cells (BAEC) | MTT Assay | 72 hours | Dose-response curves were calculated to evaluate toxic aspects. | researchgate.netnih.gov |
Assessment of Environmental Impact Indicators (e.g., Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (Kow) is a critical parameter used to assess the environmental fate of a chemical. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. A high Kow value suggests a tendency for the chemical to partition into lipids and bioaccumulate in organisms.
For ionic compounds like this compound chloride, the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, is often related to Kow. pbl.nl The BCF for this compound chloride has been reported to be 2.4. pbl.nlacs.org This is on the lower end of the BCF range for surfactants, which can extend up to 1960 for compounds like tallow (B1178427) trimethylammonium chloride. pbl.nlacs.org Generally, for surfactants, the BCF tends to increase with the length of the alkyl chain and with Kow. pbl.nl
The octanol-water partition coefficient for n-Octyltrimethylammonium chloride has been predicted by EPI Suite, a software suite for estimating chemical properties. rsc.org The distribution of a chemical between water and biological membranes is a complex process influenced by hydrophobicity, which can be described by both the octanol-water partition coefficient (log Kow) and the distribution coefficient at a specific pH (log D). acs.org For understanding the uptake of pharmaceuticals by fish gills, for example, log Kow is one of several molecular descriptors used in modeling. acs.org
Table 3: Environmental Impact Indicators for this compound Chloride
| Parameter | Compound | Value/Observation | Source(s) |
| Bioconcentration Factor (BCF) | This compound chloride | 2.4 | pbl.nlacs.org |
| Octanol-Water Partition Coefficient (Kow) | n-Octyltrimethylammonium chloride | Predicted by EPI Suite (specific value not cited in search results). | rsc.org |
| Uptake Relationship | Ionic Surfactants | Bioconcentration tends to increase with Kow and alkyl chain length. | pbl.nl |
Advanced Analytical Methodologies for Octyltrimethylammonium Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure and intermolecular interactions of octyltrimethylammonium. By analyzing the interaction of electromagnetic radiation with the compound, researchers can obtain a wealth of information about its chemical environment and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. emerypharma.comkjpupi.idresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the connectivity and chemical environment of the atoms within the molecule. emerypharma.comkjpupi.id
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the terminal methyl group of the octyl chain appear at the most upfield position, typically around 0.8-0.9 ppm, due to their shielded environment. The methylene (B1212753) (CH₂) groups of the octyl chain produce a complex multiplet in the region of approximately 1.2-1.7 ppm. The protons of the methylene group adjacent to the positively charged nitrogen atom are deshielded and thus resonate further downfield. The most downfield signal corresponds to the protons of the three methyl groups attached to the nitrogen atom, appearing as a sharp singlet due to their chemical equivalence. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular structure. researchgate.netresearchgate.net
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. bhu.ac.innih.govpearson.com Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift of each carbon is influenced by its local electronic environment. For this compound, the carbon of the terminal methyl group of the octyl chain will have the lowest chemical shift, while the carbons closer to the electron-withdrawing quaternary ammonium (B1175870) group will be shifted downfield. The carbons of the methyl groups attached to the nitrogen will also have a characteristic chemical shift. Studies on the ¹³C NMR relaxation of this compound salts in solution have provided insights into the molecular dynamics and microenvironment of the surfactant molecules. tandfonline.com
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal) | ~0.8-0.9 | Triplet |
| (CH₂)n | ~1.2-1.7 | Multiplet |
| N⁺-CH₂ | Further downfield than other CH₂ | Multiplet |
| N⁺-(CH₃)₃ | Most downfield | Singlet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift Range (ppm) |
| CH₃ (terminal) | ~14 |
| (CH₂)n | ~22-32 |
| N⁺-CH₂ | ~60-70 |
| N⁺-(CH₃)₃ | ~50-55 |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of this compound, revealing information about its functional groups and molecular structure. bohrium.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that involve a change in polarizability. nih.gov
The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent bands are associated with the C-H stretching vibrations of the alkyl chain, typically observed in the 2800-3000 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can often be resolved. The bending vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (umbrella mode), respectively. The C-N stretching vibrations of the quaternary ammonium headgroup are also observable, though they can be complex. In studies of modified long-chain quaternary ammonium salts, FTIR has been instrumental in analyzing alkyl chain conformation and lattice dynamics. bohrium.comua.pt
Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the alkyl chain. nih.gov The C-C stretching vibrations within the alkyl chain are often more intense in the Raman spectrum than in the IR spectrum. This technique is also sensitive to conformational changes in the alkyl chain, such as the ratio of trans to gauche conformers, which is important for understanding micelle formation and the structure of self-assembled systems. nih.gov The symmetric breathing vibration of the C-N⁺ bond in the headgroup is also a characteristic Raman band. The combination of IR and Raman spectroscopy can thus provide a comprehensive picture of the vibrational modes of this compound. nih.gov
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.commsu.edusemanticscholar.org Since this compound is a saturated aliphatic compound lacking significant chromophores (moieties that absorb light in the UV-Vis range), it does not exhibit strong absorption in the conventional UV-Vis spectrum. msu.edu
However, UV-Vis spectroscopy is a valuable tool for studying the aggregation behavior of this compound, particularly its critical micelle concentration (CMC). This is often achieved by using a probe molecule, a chromophore that is solubilized within the hydrophobic core of the micelles. The absorbance or the wavelength of maximum absorbance of the probe molecule can change significantly when it moves from the aqueous environment to the non-polar interior of the micelle. By monitoring this change as a function of the surfactant concentration, the CMC can be determined. researchgate.netresearchgate.net Therefore, while not directly analyzing the this compound molecule itself, UV-Vis spectroscopy is an important indirect method for characterizing its self-assembly properties in solution. researchgate.net
Scattering and Diffraction Techniques
Scattering and diffraction techniques are essential for determining the long-range order and nanoscale organization of this compound, both in its crystalline state and in solution as self-assembled structures like micelles.
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular arrangement within a crystal. beloit.edu When a beam of X-rays is directed at a crystalline sample of an this compound salt, the electrons in the atoms scatter the X-rays, producing a diffraction pattern of constructive and destructive interference. The angles and intensities of the diffracted beams are unique to the crystal structure.
Through analysis of the XRD pattern, it is possible to determine the unit cell dimensions, space group, and the precise positions of the atoms within the crystal lattice. beloit.edu For instance, the crystal structure of a 1:1 inclusion complex of this compound bromide with rac-1,1′-bi-2-naphthol has been successfully determined using X-ray diffraction. tandfonline.comresearchgate.net Such studies reveal details about intermolecular interactions, including hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state. tandfonline.com The conformation of the octyl chain, whether it is in an all-trans configuration or contains gauche conformations, can also be elucidated from XRD data. tandfonline.com
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of matter on a nanometer scale, making it ideal for studying the size, shape, and arrangement of this compound micelles in solution. spectroscopyonline.comresearchgate.net SAXS measures the elastic scattering of X-rays at very small angles from a sample containing nanoscale inhomogeneities. spectroscopyonline.com
Microscopic and Surface Characterization Techniques
The investigation of this compound and its assemblies relies on a suite of advanced microscopic and surface characterization techniques. These methods provide direct visualization and analysis of the morphology, structure, and surface properties of this cationic surfactant.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of materials at the micro and nanoscale. nanoscience.comstinstruments.com In the context of this compound research, these techniques are invaluable for examining the morphology of systems where this surfactant is a component.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. nanoscience.com It works by scanning a focused beam of electrons over a surface and detecting the signals produced from the interaction of the electrons with the sample's atoms. nanoscience.com This technique has been employed to study the existence of this compound chloride in conjunction with other materials, such as polyvinyl. escholarship.org For instance, research on MTT-type zeolites has utilized SEM to analyze syntheses conducted in the presence of this compound chloride. researchgate.net Similarly, the surface modification of materials like bottom ash with octyltriethylammonium has been characterized using SEM. koreascience.kr
Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a sample. youtube.com A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. youtube.comyoutube.com TEM has been instrumental in visualizing the ultrastructural changes in microorganisms when exposed to various agents. nih.gov Although direct high-resolution imaging of individual this compound micelles is challenging due to their small size and dynamic nature, TEM is crucial for studying the effects of this surfactant in biological systems and its role in the formation of larger aggregates or nanoparticles. mdpi.comresearchgate.net For example, TEM can be used to study the cellular uptake and localization of nanoparticles where this compound might be used as a stabilizing agent. mdpi.com The technique is also vital for characterizing nanostructures where this compound is a component, providing insights into size distribution and morphology. youtube.comresearchgate.net
| Technique | Information Obtained | Application in this compound Research |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography and morphology | Characterizing materials synthesized with or modified by this compound compounds. escholarship.orgresearchgate.netkoreascience.kr |
| Transmission Electron Microscopy (TEM) | Internal structure, size, and shape of nanomaterials | Visualizing the effects of this compound in biological systems and characterizing nanostructures. nih.govmdpi.comresearchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and manipulate matter at the nanoscale. nih.gov It has proven to be a powerful tool for studying the self-assembly of surfactants, including this compound, at solid-liquid interfaces. oxinst.com
AFM can directly observe the formation of micelles on a surface. For instance, cylindrical micelles of surfactants like this compound chloride have been directly observed using AFM. researchgate.net The technique allows for the in-situ visualization of adsorbed surfactant layers, revealing how their structure changes with concentration. nih.gov Research has shown that below the critical micelle concentration (CMC), patches of adsorbed surfactant can be observed, which grow in size with increasing concentration until a full layer is formed near and above the CMC. nih.gov
Recent advancements, such as frequency-modulation atomic force microscopy (FM-AFM), have enabled the investigation of the nanomechanics of micelle formation and disruption processes. rsc.org This technique can characterize the forces involved in these processes, providing a deeper understanding of the molecular mechanisms at play. rsc.org Video-rate AFM has further revolutionized the field by enabling the real-time imaging of surfactant micelle dynamics at solid-liquid interfaces, offering unprecedented insights into their behavior. oxinst.com Studies have used AFM to investigate the adsorbed films of similar cationic surfactants, providing data on film thickness and packing. nih.gov
| AFM Technique | Key Findings in Surfactant Research | Relevance to this compound |
|---|---|---|
| Standard AFM | Direct observation of adsorbed surfactant patches and full layers on surfaces. nih.gov | Enables visualization of this compound micelle formation and arrangement on various substrates. researchgate.net |
| Frequency-Modulation AFM (FM-AFM) | Reveals nanomechanics of micellar formation and disruption, including forces of hemifusion. rsc.org | Provides a molecular-level understanding of the forces governing this compound micelle dynamics. |
| Video-Rate AFM | Real-time imaging of surfactant micelle dynamics at solid-liquid interfaces. oxinst.com | Allows for the direct observation of the dynamic processes of this compound self-assembly. |
Physico-Chemical Characterization Methods
The behavior of this compound in solution, particularly its self-assembly into micelles, is governed by fundamental physico-chemical principles. A variety of methods are employed to characterize these properties, providing quantitative data on micelle formation, ion binding, surface activity, and the thermodynamics of these processes.
Conductometry for Micelle Formation and Ion Binding
Conductometry is a widely used and effective technique for determining the critical micelle concentration (CMC) of ionic surfactants like this compound bromide (OTAB). nih.govbohrium.com This method relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. nih.gov Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which are larger and less mobile charge carriers, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot provides a precise determination of the CMC. bohrium.com
Beyond determining the CMC, conductometry can also provide insights into the degree of counterion binding to the micelles. nih.gov The change in the slope of the conductivity curve after micelle formation is related to the extent to which counterions (in this case, bromide ions) are associated with the micellar surface. This allows for the calculation of the degree of micelle ionization. tandfonline.com Studies on this compound bromide have utilized conductometry to investigate its aggregation behavior and the binding of counterions. researchgate.net The technique has been applied to study the micellar properties of OTAB in various media and at different temperatures, providing a comprehensive understanding of its self-assembly process. researchgate.netacs.org
| Parameter | How it is Determined by Conductometry | Significance for this compound |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which a sharp change in the slope of the conductivity vs. concentration plot occurs. bohrium.com | Defines the threshold for the self-assembly of this compound into micelles. researchgate.net |
| Degree of Counterion Binding | Calculated from the ratio of the slopes of the conductivity plot above and below the CMC. nih.gov | Indicates the extent of bromide ion association with the this compound micelles, influencing their stability and properties. researchgate.net |
Surface Tension Measurements
Surface tension measurements are fundamental to characterizing the surface activity of surfactants like this compound. biolinscientific.com As a surfactant, this compound has a hydrophilic head and a hydrophobic tail, which causes it to accumulate at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. biolinscientific.com
The surface tension of an this compound solution decreases as its concentration increases, up to the critical micelle concentration (CMC). researchgate.net At the CMC, the surface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution, with little further change in surface tension. The point at which the surface tension reaches a plateau is another method for determining the CMC. researchgate.net
Various techniques can be used for surface tension measurements, including the du Noüy ring method, the Wilhelmy plate method, and pendant drop shape analysis. biolinscientific.com These methods provide valuable information about the efficiency and effectiveness of this compound as a surfactant. For instance, the concentration of surfactant required to produce a certain reduction in surface tension is a measure of its efficiency. researchgate.net Studies have utilized surface tension measurements to investigate the properties of this compound bromide and similar surfactants. researchgate.netbohrium.com
| Parameter | How it is Determined by Surface Tension Measurements | Significance for this compound |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which the surface tension of the solution reaches a minimum and plateaus. researchgate.net | Provides a complementary method to conductometry for determining the onset of micellization. researchgate.net |
| Surface Activity | The extent to which the surfactant can lower the surface tension of a solvent. | Quantifies the effectiveness of this compound in modifying surface properties. bohrium.com |
Calorimetry for Thermodynamic Analysis
Calorimetry is a powerful technique for directly measuring the heat changes associated with physical and chemical processes, including the micellization of surfactants. walshmedicalmedia.comnih.gov In the context of this compound research, calorimetry provides crucial thermodynamic data that reveals the driving forces behind micelle formation.
Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are two commonly used calorimetric techniques. walshmedicalmedia.com By measuring the enthalpy change (ΔH) during micellization, calorimetry can help to determine the standard Gibbs free energy (ΔG) and entropy (ΔS) of the process. This thermodynamic characterization provides a complete picture of the energetic factors that govern the self-assembly of this compound. akjournals.com
For many surfactants, including this compound, the micellization process is often found to be entropy-driven, particularly at certain temperatures. researchgate.net This indicates that the increase in disorder of the system, primarily due to the release of water molecules from the hydrophobic tails of the surfactant monomers, is the main driving force for micelle formation. Calorimetric studies on this compound chloride have provided valuable data on the thermodynamics of its micellization in water. akjournals.com These studies have also allowed for comparisons with other surfactants, highlighting the effect of alkyl chain length on the thermodynamic parameters. akjournals.com
| Thermodynamic Parameter | Information Provided by Calorimetry | Significance for this compound Micellization |
|---|---|---|
| Enthalpy of Micellization (ΔHm) | The heat absorbed or released during the formation of micelles. akjournals.com | Indicates whether the micellization process is exothermic or endothermic. akjournals.com |
| Gibbs Free Energy of Micellization (ΔGm) | Determines the spontaneity of the micellization process. | A negative ΔGm indicates that micelle formation is a spontaneous process. akjournals.com |
| Entropy of Micellization (ΔSm) | Measures the change in disorder of the system upon micellization. akjournals.com | A positive and dominant TΔSm term often indicates that micellization is driven by the hydrophobic effect. researchgate.net |
Adiabatic Compressibility Measurements
Adiabatic compressibility is a thermodynamic property that measures the fractional change in volume per unit increase in pressure, under conditions where no heat is exchanged with the surroundings. For surfactant solutions like this compound bromide, measurements of adiabatic compressibility are a powerful tool for investigating molecular interactions and aggregation phenomena, particularly the formation of micelles.
The technique typically involves precise measurements of ultrasound velocity (u) and density (ρ) of the solution at various concentrations and temperatures. The adiabatic compressibility (βs) is then calculated using the Laplace equation: βs = 1 / (u²ρ).
Research findings indicate that for aqueous solutions of this compound bromide, a plot of adiabatic compressibility as a function of surfactant concentration exhibits a distinct change in slope. vwr.com This inflection point is identified as the critical micelle concentration (CMC), the concentration at which surfactant monomers begin to aggregate into micelles. Below the CMC, the surfactant exists primarily as monomers, and above the CMC, it coexists in equilibrium with micelles. vwr.com
The effect of temperature on the micellization of this compound bromide has been extensively studied using this method. By determining the CMC at different temperatures, key thermodynamic parameters of micelle formation can be calculated. For instance, research on this compound bromide in aqueous sodium bromide (NaBr) solutions showed that the CMC value reaches a minimum at a specific temperature (Tmin), which shifts to lower temperatures as the NaBr concentration increases.
Table 1: Critical Micelle Concentration (CMC) of this compound Bromide in Aqueous NaBr Solutions at Different Temperatures
| Temperature (°C) | NaBr Concentration (mol/kg) | CMC (mol/kg) |
| 20 | 0.00 | ~0.14 |
| 25 | 0.00 | ~0.13 |
| 30 | 0.00 | ~0.13 |
| 20 | 0.10 | ~0.10 |
| 25 | 0.10 | ~0.09 |
| 30 | 0.10 | ~0.09 |
Note: Data is derived from graphical representations in cited literature and represents approximate values to illustrate trends.
N₂ Physisorption and Porosimetry
Nitrogen (N₂) physisorption is a standard technique for characterizing the specific surface area and pore structure (porosimetry) of solid materials. clays.org The method involves the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperature (typically 77 K, the boiling point of liquid nitrogen). By measuring the amount of nitrogen adsorbed over a range of relative pressures, an adsorption-desorption isotherm is generated. clays.org
While N₂ physisorption is not used to analyze the this compound molecule directly, it is a critical technique for characterizing porous materials synthesized using this compound bromide as a structure-directing agent or template. In materials synthesis, surfactant molecules like this compound bromide can self-assemble into micelles, which then act as templates around which inorganic precursors (like silica) can polymerize. Subsequent removal of the organic template leaves behind a porous material with a structure defined by the original micellar arrangement.
A key application is the synthesis of porous silica (B1680970) microspheres for use as stationary phases in High-Performance Liquid Chromatography (HPLC). In one study, this compound bromide (TOMAB) was used in a dual-templating approach with cetyltrimethylammonium bromide (CTAB) to create porous silica nanospheres. nih.gov The ratio of these surfactants allowed for control over the resulting pore size. These nanospheres were then used as a silicon source to synthesize larger micron-sized particles with a hierarchical pore structure. nih.gov
The resulting material was analyzed by N₂ physisorption to determine its textural properties. The analysis of the isotherm data, often using the Brunauer-Emmett-Teller (BET) model for surface area and methods like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) for pore size distribution, provides crucial information about the material's suitability for separation applications. technologynetworks.com
Table 2: Textural Properties of Porous Silica Microspheres Synthesized Using an this compound Bromide Template
| Property | Value |
| Specific Surface Area (BET) | 560 m² g⁻¹ |
| Mesoporous Structure Size | 35.2 nm |
Source: Data from a study on fully porous silica microspheres for HPLC. nih.gov
The high specific surface area confirms the creation of a highly porous material, while the large mesopore size is suitable for the rapid separation of large biomolecules like proteins. nih.gov This demonstrates the indirect but vital role of this compound in creating advanced materials whose properties are verified by N₂ physisorption.
Chromatographic and Separation Techniques for Purity and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. researchgate.net For a quaternary ammonium salt like this compound, which is ionic and non-volatile, liquid chromatography is the primary mode of analysis.
High-Performance Liquid Chromatography (HPLC) is frequently cited for the purity analysis of this compound bromide. tcichemicals.comsustainable-bio.com Due to the lack of a strong chromophore in the this compound cation, detection can be challenging with standard UV-Vis detectors. Therefore, more universal detection methods are often employed. Product specifications from suppliers indicate the use of HPLC with a Charged Aerosol Detector (CAD), a method that provides a near-uniform response for non-volatile analytes regardless of their chemical structure. tcichemicals.com Another powerful detection method is mass spectrometry (MS), with HPLC-MS/MS being a robust technique for the analysis of alkyltrimethylammonium compounds (ATMACs), including the C8 homolog, in complex matrices like soil and sludge. nih.gov
A common HPLC separation strategy for ionic compounds like this compound is Reversed-Phase Ion-Pair Chromatography . technologynetworks.comitwreagents.com This technique is performed on a non-polar stationary phase (e.g., C8 or C18). To retain the positively charged this compound cation, an ion-pairing reagent is added to the mobile phase. This reagent is typically an anionic surfactant, such as an alkyl sulfonate (e.g., octanesulfonate), which has a hydrophobic tail and an anionic head group. itwreagents.comthermofisher.com The reagent forms an electrically neutral ion pair with the this compound cation, increasing its hydrophobicity and allowing it to be retained and separated on the reversed-phase column. thermofisher.com
Capillary Electrophoresis (CE) is another high-efficiency separation technique well-suited for ionic species. mdpi.comlibretexts.org In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. The electrophoretic mobility of an ion is dependent on its charge-to-size ratio. libretexts.org Cationic surfactants like this compound can be analyzed directly in their ionic form. Furthermore, these surfactants can be added to the background electrolyte to modify the electroosmotic flow (EOF) and interact with other analytes, enabling techniques like Micellar Electrokinetic Capillary Chromatography (MEKC). researchgate.net
Table 3: Example Chromatographic and Separation Conditions for Quaternary Ammonium Compound Analysis
| Technique | Stationary Phase / Capillary | Mobile Phase / Background Electrolyte | Detection |
| HPLC-MS/MS | Phenyl-Hexyl Column | Gradient of Acetonitrile and Ammonium Formate Buffer | Tandem Mass Spectrometry (MS/MS) |
| Ion-Pair HPLC | C18 Reversed-Phase | Acetonitrile/Water with an alkyl sulfonate ion-pair reagent | Charged Aerosol Detector (CAD) or UV (indirect) |
| Capillary Zone Electrophoresis (CZE) | Fused-Silica Capillary | Phosphate (B84403) or Borate Buffer | Indirect UV or Conductivity |
Note: This table provides a summary of typical conditions for the analysis of quaternary ammonium compounds based on principles described in the cited literature. nih.govthermofisher.comresearchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Octyltrimethylammonium Derivatives with Tailored Functionalities
The inherent versatility of the this compound structure provides a robust platform for the development of new derivatives with precisely tailored functionalities. Contemporary research is moving beyond conventional single-head, single-tail surfactant designs to create complex molecular architectures that offer enhanced performance and novel applications. mdpi.com
One promising avenue is the synthesis of oligomeric and multiheaded surfactants. mdpi.commdpi.com These molecules, which feature multiple hydrophobic tails and/or hydrophilic head groups, can exhibit significantly different self-assembly behaviors compared to their monomeric counterparts. mdpi.com For instance, increasing the number of head groups can enhance interaction with water and counter-ions, leading to the formation of smaller, more diverse aggregates. mdpi.com The synthesis of dissymmetric gemini (B1671429) surfactants, containing different alkyl tails, is another strategy to fine-tune properties for specific applications like hydraulic fracturing. mdpi.com
Functionalization of the this compound scaffold is another key area of development. By introducing specific chemical moieties, researchers can create derivatives with desired physical properties such as enhanced solubility, unique optical responses, or controlled crystallinity. rsc.org The synthesis of functionalized pillar bohrium.comarenes, for example, which can form host-guest complexes with this compound, demonstrates how these derivatives can be used to construct intricate supramolecular systems. rsc.org The introduction of functional groups near the quaternary ammonium (B1175870) head can also significantly influence properties like wettability alteration, which is crucial for applications in enhanced oil recovery. bohrium.com Research has shown that even subtle modifications, such as the insertion of a ketone group, can dramatically improve performance. bohrium.com
These synthetic strategies are paving the way for a new generation of "smart" surfactants and functional materials. The ability to customize the molecular structure of this compound derivatives will enable their application in a wide range of advanced technologies, including nanostructure engineering, the development of biocidal agents, and as reactive agents at various interfaces. mdpi.com
Computational Modeling and Simulation Approaches
Computational modeling has become an indispensable tool in chemical research, offering deep insights into molecular behavior and predicting properties, thereby guiding experimental work and accelerating discovery. For this compound and its derivatives, computational approaches are particularly valuable for understanding their complex interfacial behavior and predicting their environmental footprint.
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the behavior of molecules at the atomic level. bohrium.com These simulations can elucidate the fundamental mechanisms governing the action of surfactants like this compound at interfaces, which is critical for many of their applications. bohrium.comresearchgate.net
MD simulations have been successfully employed to study the wettability reversal efficiency of cationic surfactants on mineral surfaces, a key process in enhanced oil recovery. bohrium.com In one such study, this compound chloride was used as a reference molecule to understand how modifications to the surfactant's head group affect its ability to alter the wettability of calcite surfaces. bohrium.com The simulations revealed that the charge on the hydrogen atoms of the methylene (B1212753) group adjacent to the quaternary ammonium center has the most significant impact on this property. bohrium.com
Furthermore, MD simulations can provide detailed information on the self-assembly of surfactants into micelles and other aggregates, the structure of adsorbed surfactant layers at liquid-liquid or solid-liquid interfaces, and the dynamics of these systems. bohrium.comresearchgate.net This level of detail is often difficult to obtain through experimental methods alone and is crucial for designing surfactants with optimal performance for specific interfacial applications. researchgate.net
Predictive Modeling for Environmental Fate and Ecotoxicology (e.g., COSMO-RS)
Predicting the environmental fate and potential toxicity of chemicals is a critical aspect of modern chemical research and regulation. nih.gov For this compound and other quaternary ammonium compounds, computational models offer a rapid and cost-effective means of assessing their environmental impact.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. mdpi.commdpi.com These models correlate the chemical structure of a molecule with its biological activity or environmental properties. mdpi.com QSAR models can be developed to predict various endpoints, including acute toxicity to aquatic organisms and biodegradability. mdpi.commdpi.comnih.gov For instance, QSAR models have been used to predict the toxicity of various chemicals to species like the bobwhite quail, categorizing them into different toxicity classes based on their molecular structure. mdpi.com Such models are invaluable for screening new this compound derivatives for potential environmental risks early in the development process. mdpi.com
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another powerful predictive tool, particularly for ionic species like this compound. nih.govresearchgate.net COSMO-RS can predict a wide range of thermodynamic properties of liquids and solutions, including partition coefficients, which are crucial for assessing the environmental distribution of a chemical. researchgate.netacs.org For example, COSMO-RS has been used to model the interactions of deep eutectic solvents, which can be formed with quaternary ammonium salts, with cell membranes to infer potential cytotoxicity. nih.gov It has also been employed to screen large numbers of ionic liquids to identify those with lower potential for bioaccumulation. researchgate.net These predictive capabilities are essential for designing greener and safer this compound-based products.
| Predictive Model | Application in Environmental and Ecotoxicological Assessment | Key Features |
| QSAR | Predicts toxicity to various organisms and environmental fate properties (e.g., biodegradability). mdpi.commdpi.comnih.gov | Relates chemical structure to biological activity or property. mdpi.com Allows for early-stage screening of new compounds for potential risks. mdpi.com |
| COSMO-RS | Predicts thermodynamic properties like partition coefficients and can infer ecotoxicological properties. nih.govresearchgate.netacs.org | Based on quantum chemical calculations. nih.gov Particularly useful for ionic compounds like quaternary ammonium salts. nih.gov |
| Environmental Fate Models (EFMs) | Estimate the distribution and concentration of chemicals in various environmental compartments (water, soil, air). complianceservices.commdpi.com | Can be multimedia compartmental models or spatially resolved models for specific environments like rivers. mdpi.com |
Interdisciplinary Research Integrating this compound Compounds
The diverse properties and applications of this compound compounds naturally lend themselves to interdisciplinary research, where knowledge and techniques from different scientific fields are integrated to address complex challenges. nih.goveuropa.eu This collaborative approach is essential for unlocking the full potential of these molecules and translating fundamental discoveries into real-world solutions.
In materials science , this compound and its derivatives are being explored for the development of advanced functional materials. interesjournals.orgmit.edu For example, they can act as structure-directing agents in the synthesis of nanomaterials or as components in self-assembling systems. researchgate.netinteresjournals.org The use of this compound bromide to assist in the self-assembly of CoMo precursors for the preparation of catalysts for hydrodesulfurization highlights a direct application at the intersection of materials science and chemical engineering. dntb.gov.ua Such research requires a combination of expertise in synthetic chemistry, materials characterization, and catalysis.
Biomedical research represents another fertile ground for the interdisciplinary application of this compound compounds. bu.eduup.pt Their surfactant properties and ability to interact with biological membranes make them interesting candidates for drug delivery systems and as antimicrobial agents. mdpi.comcore.ac.uk Research in this area necessitates collaboration between chemists, biologists, and medical researchers to design effective and safe biomedical technologies. bu.edu
In the field of environmental science , the integration of chemistry, biology, and engineering is crucial for developing effective remediation strategies for environmental contaminants. frontiersin.orgmdpi.comsustaine.org this compound-based systems could potentially be used in processes like foam fractionation for the removal of pollutants from water. nih.gov The development and application of such technologies require an understanding of the chemical interactions involved, the biological impact on ecosystems, and the engineering principles of the remediation process. frontiersin.orgsustaine.org Interdisciplinary research groups are increasingly being formed to tackle such complex environmental challenges. sdu.edu.cn
The synergy between different disciplines, from fundamental physics and chemistry to applied engineering and medicine, will undoubtedly continue to drive innovation in the research and application of this compound compounds. researchgate.netmdpi.com
Q & A
Q. Table 1: Key Properties of this compound Bromide
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 252.23 g/mol | |
| Solubility | Water, methanol, chloroform | |
| Critical Micelle Concentration (CMC) | ~25 mM (in 1M NaClO at 25°C) |
Basic: How can researchers ensure reproducibility when using OTAB as a surfactant in colloidal systems?
Methodological Answer:
- Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:
- Report exact concentrations, solvent purity, and temperature .
- Include raw data (e.g., dynamic light scattering (DLS) for particle size, zeta potential measurements) in supplementary materials .
- Control Experiments : Compare results with established systems (e.g., hexadecyltrimethylammonium bromide) to validate surfactant behavior .
Advanced: How does OTAB function as a structure-directing agent in zeolite synthesis, and how can its efficacy be optimized?
Methodological Answer:
- Mechanism : OTAB’s amphiphilic structure stabilizes silicate oligomers via electrostatic interactions, directing pore formation in borosilicate zeolites .
- Optimization Strategies :
- Seed Crystals : Use MFI-type seeds to enhance framework specificity .
- Concentration : Vary OTAB/SiO molar ratios (0.1–0.5) to control pore size .
- pH Adjustment : Maintain pH 10–12 to balance silicate condensation and surfactant assembly .
Q. Table 2: Zeolite Synthesis Conditions with OTAB
| Parameter | Optimal Range | Impact on Crystallization |
|---|---|---|
| OTAB/SiO Ratio | 0.2–0.3 | Maximizes phase purity |
| Temperature | 150–170°C | Reduces amorphous byproducts |
| Crystallization Time | 48–72 hours | Balances yield and cost |
Advanced: How do adsorption isotherms for OTAB at mercury electrodes resolve contradictions in reported surface interactions?
Methodological Answer:
- Contradictions : Discrepancies arise from electrode charge density and ionic strength effects .
- Resolution :
- Isotherm Models : Fit data to Frumkin (lateral interactions) and virial (electrostatic repulsion) models to quantify adsorption constants .
- Experimental Validation : Use AC impedance at multiple frequencies (400–2000 Hz) to differentiate capacitive vs. Faradaic contributions .
- Key Finding : At near-zero charge density, OTAB exhibits weak repulsion ( in Frumkin model), enabling higher surface coverage .
Advanced: What methodologies assess the environmental impact of OTAB in aquatic systems?
Methodological Answer:
- Toxicity Testing :
- Analytical Detection :
Advanced: How can conflicting data on OTAB’s micellization in mixed surfactant systems be analyzed?
Methodological Answer:
- Data Reconciliation :
- Statistical Tools : Apply principal component analysis (PCA) to datasets comparing CMC, aggregation number, and Gibbs free energy .
Guidelines for Researchers
- Referencing : Cite primary literature (e.g., zeolite synthesis , adsorption isotherms ) and avoid non-academic sources.
- Data Integrity : Archive raw spectra, isotherm fits, and experimental logs in repositories like Zenodo for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
